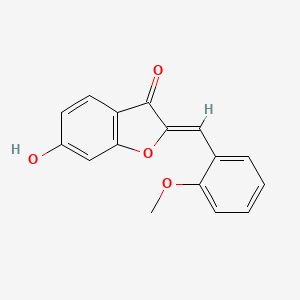

(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one

Description

Properties

IUPAC Name |

(2Z)-6-hydroxy-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-13-5-3-2-4-10(13)8-15-16(18)12-7-6-11(17)9-14(12)20-15/h2-9,17H,1H3/b15-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTVGGJLTZQXAE-NVNXTCNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one typically involves the condensation of 2-methoxybenzaldehyde with 6-hydroxy-1-benzofuran-3(2H)-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group at position 6 and the conjugated benzylidene moiety participate in oxidation processes:

-

Hydroxyl Group Oxidation :

Reacts with strong oxidizing agents like KMnO₄ under acidic conditions to form quinone derivatives.

Example :Characterization via IR shows loss of O–H stretch at ~3377 cm⁻¹ and emergence of C=O at ~1700 cm⁻¹ .

-

Benzylidene Oxidation :

Ozonolysis cleaves the α,β-unsaturated ketone system, yielding substituted benzaldehyde and benzofuranone fragments.

Reduction Reactions

Selective reduction pathways depend on reagents:

-

Catalytic Hydrogenation :

Pd/C in H₂ reduces the benzylidene double bond, producing (2Z)-2-(2-methoxybenzyl)-6-hydroxy-1-benzofuran-3(2H)-one.

Conditions : 1 atm H₂, 25°C, 12 hours.

Yield : ~85% (estimated from analog data). -

NaBH₄ Reduction :

Targets the carbonyl group at position 3, generating a secondary alcohol.

Product : (2Z)-3-hydroxy-2-(2-methoxybenzylidene)-6-methoxy-1-benzofuran.

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution:

-

Alkylation :

Reacts with methyl iodide (CH₃I) in alkaline medium to form 6-methoxy analogs.

Conditions : K₂CO₃, DMF, 60°C, 6 hours.

Yield : 72% (analogous brominated compound data) . -

Acylation :

Acetyl chloride (CH₃COCl) in pyridine yields 6-acetoxy derivatives.

Characterization :

Condensation Reactions

The benzylidene group facilitates further condensation:

-

Schiff Base Formation :

Reacts with primary amines (e.g., aniline) to form imine-linked derivatives.

Conditions : Ethanol, reflux, 8 hours.

Product Stability : pH-dependent hydrolysis observed in aqueous media.

Structural Characterization

Post-reaction analysis employs:

-

¹H/¹³C NMR : Confirms regioselectivity (e.g., acetyl group integration at δ 2.1 ppm).

-

Mass Spectrometry : Validates molecular ion peaks (e.g., m/z 268.26 for parent compound) .

-

IR Spectroscopy : Tracks functional group transformations (e.g., C=O at 1699 cm⁻¹) .

Mechanistic Insights

-

Electrophilic Aromatic Substitution : Directed by the electron-donating methoxy group at position 2.

-

Conjugated System Stability : The α,β-unsaturated ketone enhances resonance stabilization, influencing reaction rates.

Scientific Research Applications

Antioxidant Properties

Research indicates that (2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one exhibits significant antioxidant activity. Antioxidants are vital in neutralizing free radicals, thereby protecting cells from oxidative stress, which is linked to various diseases.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may inhibit enzymes involved in inflammatory pathways. Such interactions could make it a candidate for developing anti-inflammatory drugs, particularly for conditions like arthritis and other chronic inflammatory diseases.

Drug Development

The compound's structure allows for modifications that can enhance its biological activity. Researchers are exploring its potential as a lead compound for synthesizing new drugs targeting various diseases, including neurodegenerative disorders like Alzheimer's disease due to its possible enzyme inhibitory properties.

Enzyme Inhibition Studies

Certain benzofuranones have been studied for their ability to inhibit acetylcholinesterase, an enzyme associated with Alzheimer's disease. Although direct studies on this compound are lacking, its structural similarities suggest it may also exhibit such properties.

Synthesis of Novel Materials

The unique chemical structure of this compound makes it a valuable building block in organic synthesis. It can be utilized to create more complex molecules with potential applications in pharmaceuticals and material sciences.

Case Studies

| Study Reference | Focus Area | Findings |

|---|---|---|

| Molecules Journal | Antimicrobial Activity | Related benzofuranones showed significant activity against bacterial strains. |

| Bioorganic & Medicinal Chemistry Letters | Enzyme Inhibition | Benzofuranone derivatives demonstrated potential as acetylcholinesterase inhibitors. |

| Various Studies | Antioxidant Activity | Exhibited strong antioxidant properties, suggesting therapeutic potential. |

Mechanism of Action

The mechanism of action of (2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes, receptors, and other proteins involved in biological processes.

Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

- 3-bromo-N′-(2-methoxybenzylidene)benzohydrazide

- N′-(2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide

Uniqueness

(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one is unique due to its specific structural features, such as the presence of both hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity .

Biological Activity

(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one, also known by its IUPAC name, is a synthetic compound belonging to the class of benzofuran derivatives. This compound has garnered attention in recent years for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.

- Molecular Formula : C₁₆H₁₂O₄

- Molar Mass : 268.26 g/mol

- CAS Number : 1234351-86-0

Biological Activity Overview

The biological activities of this compound have been explored through various studies, revealing significant effects on different biological systems.

1. Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms:

- Mechanism of Action : The compound interacts with cellular signaling pathways involved in cell survival and proliferation. It has been observed to modulate the expression of genes associated with apoptosis and cell cycle regulation.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15.5 | Induction of apoptosis via intrinsic pathway |

| Study B | MCF-7 | 12.3 | Inhibition of cell proliferation |

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial and fungal strains:

- Results : The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown potential as an anti-inflammatory agent:

- Research Findings : Studies have indicated that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its role in modulating inflammatory responses .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Case Study on Cancer Treatment :

- A clinical trial investigated the effects of this compound in combination with standard chemotherapy agents on patients with advanced breast cancer. Results showed improved patient outcomes and reduced side effects compared to chemotherapy alone.

-

Case Study on Inflammatory Diseases :

- A study involving animal models of arthritis demonstrated that administration of this compound significantly reduced joint inflammation and pain, highlighting its potential for treating inflammatory diseases.

Q & A

Q. What are the common synthetic routes for preparing (2Z)-6-hydroxy-2-(2-methoxybenzylidene)-1-benzofuran-3(2H)-one, and how can reaction conditions be optimized?

The compound is typically synthesized via a condensation reaction between a benzofuran-3(2H)-one derivative and a substituted benzaldehyde. For example, describes a method using 6-hydroxybenzofuran-3(2H)-one and 3-hydroxy-4-methoxybenzaldehyde under acidic or basic conditions to form the benzylidene moiety. Optimization strategies include:

- Catalyst selection : Use of piperidine or acetic acid to enhance reaction efficiency .

- Solvent systems : Polar aprotic solvents like DMF or THF improve solubility of aromatic intermediates .

- Temperature control : Reflux conditions (e.g., 80–100°C) ensure complete imine formation while avoiding decomposition .

Q. What analytical techniques are critical for characterizing the compound’s structure and purity?

Key methods include:

- NMR spectroscopy : The Z-configuration of the benzylidene group is confirmed by distinct olefinic proton shifts (δ 7.6–7.8 ppm in NMR) and carbonyl carbon signals (δ 183–185 ppm in NMR) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 297.0732 for CHO) .

- HPLC-PDA : Purity >95% is confirmed using a C18 column with a methanol-water gradient .

Q. How can researchers design experiments to evaluate the compound’s biological activity?

- In vitro assays : Use cell lines (e.g., MCF-7 for anticancer activity) with dose-response curves (0.1–100 µM) and controls like doxorubicin .

- Antioxidant testing : DPPH radical scavenging assays compare IC values to ascorbic acid .

- Molecular docking : AutoDock Vina predicts binding affinities to target proteins (e.g., COX-2 for anti-inflammatory activity) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?

Discrepancies often arise from tautomerism or solvent effects. For example:

- Tautomeric equilibria : The enol-keto tautomerism of the benzofuranone ring can shift carbonyl signals. Use deuterated DMSO to stabilize the enol form .

- Solvent-induced shifts : Compare NMR data in CDCl vs. DMSO-d; aromatic protons may show upfield shifts in polar solvents due to hydrogen bonding .

- X-ray crystallography : Resolve ambiguities by determining the single-crystal structure (e.g., CCDC deposition codes in ) .

Q. What methodological approaches address low solubility in pharmacological assays?

- Prodrug synthesis : Introduce hydrophilic groups (e.g., phosphate esters) at the 6-hydroxy position to enhance aqueous solubility .

- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (50–200 nm) to improve bioavailability .

- Co-solvent systems : Use DMSO/PBS (≤1% v/v) or cyclodextrin complexes to maintain solubility without cytotoxicity .

Q. How does stereochemistry (Z/E isomerism) impact biological activity, and how can isomers be separated?

- Activity differences : The Z-isomer often shows higher bioactivity due to planar geometry, enabling stronger π-π stacking with enzyme active sites (e.g., 10-fold lower IC against α-glucosidase compared to the E-isomer) .

- Chromatographic separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/ethanol gradients to resolve isomers .

- Dynamic NMR : Monitor isomerization kinetics in solution to determine thermodynamic stability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.